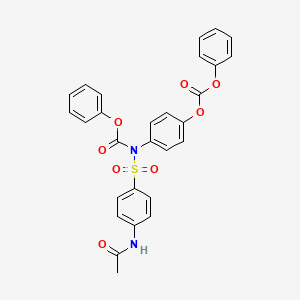

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

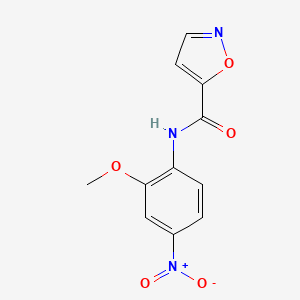

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One common method is the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to isoxazoline-N-oxides or isoxazole derivatives . Ketones can also react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole compounds can undergo various chemical reactions. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate can undergo ring closure to form isoxazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure. For instance, the molecular weight of 2-Methoxy-4-nitrophenyl isothiocyanate, a related compound, is 210.210 Da .Wissenschaftliche Forschungsanwendungen

- Anti-Inflammatory and Analgesic Properties : Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities . Researchers explore its potential as a novel drug candidate for managing pain and inflammation.

- Ulcerogenic Index : The compound’s ulcerogenic index (comparing favorably to indomethacin and celecoxib) suggests its potential as a safer alternative for pain management .

- Isothiocyanate Reactions : As an isothiocyanate, it can participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. Researchers investigate its reactivity and applications in organic synthesis .

- Growth and Characterization : Researchers have studied the growth and characterization of thin films containing this compound. Understanding its properties can lead to applications in optoelectronics and sensors .

- Enzyme Inhibitors : Isothiocyanates are known to inhibit enzymes. Investigating its effects on specific enzymes could reveal potential therapeutic targets or applications in enzyme-based assays .

- Bioconjugation and Labeling : Researchers use isothiocyanates for bioconjugation and labeling purposes. The compound’s reactivity with amino groups allows for site-specific labeling of biomolecules .

- Toxicity Studies : Understanding the safety profile of this compound is crucial. Toxicological studies help assess its potential adverse effects and guide safe usage .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Thin Films

Biochemistry and Enzyme Inhibition

Chemical Biology and Labeling

Pharmacology and Toxicology

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFAARWFLBWALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)

![N-(2-chlorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2793803.png)

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2793806.png)

![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)